Product packaging for 2-Methyl-2-propoxypropan-1-ol(Cat. No.:CAS No. 75567-11-2)

2-Methyl-2-propoxypropan-1-ol

Cat. No.: B2726500
CAS No.: 75567-11-2
M. Wt: 132.203
InChI Key: VRGYCUCZXWEJNM-UHFFFAOYSA-N
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Description

2-Methyl-2-propoxypropan-1-ol, with the molecular formula C7H16O2, is a glycol ether compound intended for research and development purposes . Glycol ethers are a class of chemicals valued for their ability to dissolve a wide range of substances and their miscibility with other solvents. As such, this compound is primarily investigated for its potential as a versatile solvent in industrial and material science formulations. Researchers may explore its use in the development of coatings, inks, and cleaning products, where glycol ethers commonly function as coalescing agents or coupling agents . In more specialized research, glycol ethers can serve as components in the creation of gel matrices for cosmetic or pharmaceutical formulations, where they interact with non-ionic emulsifiers to modify the rheological properties of the system . The specific physical properties, toxicity profile, and handling requirements for this particular compound should be established by the research team through consultation of relevant Safety Data Sheets and further laboratory analysis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B2726500 2-Methyl-2-propoxypropan-1-ol CAS No. 75567-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-propoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYCUCZXWEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 2 Propoxypropan 1 Ol

Laboratory-Scale Synthesis Routes and Optimizations

The creation of 2-Methyl-2-propoxypropan-1-ol in a laboratory setting can be achieved through several strategic routes. These methods are primarily categorized into nucleophilic substitution reactions and etherification pathways starting from alcohols and alkenes. Each approach offers distinct advantages and requires careful optimization of reaction conditions to maximize yield and purity.

Nucleophilic Substitution Approaches, including Williamson Ether Synthesis Adaptations

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, provides a reliable method for preparing ethers. wikipedia.org This SN2 reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide, leading to the formation of an ether. wikipedia.org For the synthesis of the sterically hindered this compound, adaptations to the traditional Williamson synthesis are necessary to favor the desired substitution reaction over competing elimination reactions.

The synthesis of this compound via this method would conceptually involve the reaction between the sodium salt of neopentyl alcohol (sodium 2,2-dimethylpropoxide) and a tert-butyl halide. However, the use of a tertiary alkyl halide like tert-butyl chloride is problematic as it strongly favors elimination (E2) over substitution (SN2), leading to the formation of 2-methylpropene instead of the desired ether. shaalaa.com Therefore, the more viable Williamson approach involves the reaction of sodium tert-butoxide with neopentyl bromide. Here, the primary alkyl halide is less sterically hindered, making it more susceptible to nucleophilic attack.

The generation of the alkoxide is a critical first step. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly used to deprotonate the alcohol, forming the corresponding alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, reacting neopentyl alcohol with a strong base would generate the neopentyl alkoxide.

The reactivity of the alkyl halide is a key determinant of the reaction's success. Primary alkyl halides are most suitable for the SN2 mechanism central to the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The reactivity of the halide leaving group also plays a role, with the general trend being RI > RBr > RCl > RF, reflecting the decreasing strength of the carbon-halogen bond. numberanalytics.com

Table 1: Reactivity of Alkyl Halides in Williamson Ether Synthesis

Alkyl Halide Type Reactivity in SN2 Primary Product
Methyl Highest Ether
Primary High Ether
Secondary Moderate Mixture of Ether and Alkene
Tertiary Low Alkene (Elimination)

This table illustrates the general reactivity trend of different classes of alkyl halides in the Williamson ether synthesis.

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more available to participate in the reaction. numberanalytics.combyjus.com

To further enhance the reaction rate and overcome solubility issues, especially when dealing with a solid alkoxide and an organic-soluble alkyl halide, phase-transfer catalysis is employed. wikipedia.orgnumberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs. wikipedia.orgnumberanalytics.comrcub.ac.in This technique can lead to higher yields and allows for milder reaction conditions. wikipedia.org

Table 2: Common Phase-Transfer Catalysts in Ether Synthesis

Catalyst Type Example Function
Quaternary Ammonium Salt Tetrabutylammonium bromide Increases solubility of the alkoxide in the organic phase. wikipedia.org
Crown Ether 18-crown-6 Complexes with the cation (e.g., Na⁺, K⁺), increasing the nucleophilicity of the alkoxide. wikipedia.orgrcub.ac.in

This table highlights common phase-transfer catalysts and their roles in enhancing the Williamson ether synthesis.

Etherification Pathways from Alcohol and Alkene Precursors

An alternative and often more efficient route for the synthesis of tertiary ethers like this compound is the acid-catalyzed addition of an alcohol to an alkene. semanticscholar.org In this case, neopentyl alcohol would be reacted with isobutylene (B52900) in the presence of an acid catalyst.

The reaction proceeds through a carbocation intermediate. The acid catalyst protonates the alkene (isobutylene), forming a stable tertiary carbocation (the tert-butyl cation). This carbocation is then attacked by the nucleophilic oxygen of the alcohol (neopentyl alcohol). Subsequent deprotonation of the resulting oxonium ion yields the final ether product, this compound. This mechanism is particularly effective for producing ethers with a tertiary alkyl group, as the formation of the tertiary carbocation is highly favored.

A variety of acid catalysts can be employed for this etherification. Strong protic acids like sulfuric acid are effective, but can lead to side reactions. doubtnut.com Solid acid catalysts, such as acidic ion-exchange resins (e.g., Dowex 50W) or zeolites, are often preferred in industrial applications and can be adapted for laboratory-scale synthesis. semanticscholar.orgresearchgate.net These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling.

Reaction conditions such as temperature and reactant molar ratio must be carefully controlled to optimize the yield of the desired ether and minimize side reactions like alkene polymerization. For instance, in the related synthesis of ethyl tert-butyl ether (ETBE) from ethanol (B145695) and isobutylene, controlling these parameters is crucial for achieving high conversion rates. acs.org Similarly, in the etherification of glycerol (B35011) with tert-butanol, the concentration of the acid catalyst and the molar ratio of the reactants significantly influence the conversion of glycerol. mdpi.com

Table 3: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reactants Key Intermediates Advantages Disadvantages
Williamson Ether Synthesis Sodium tert-butoxide, Neopentyl bromide Alkoxide, SN2 transition state Versatile for various ethers. byjus.com Prone to elimination with hindered reactants. shaalaa.com
Acid-Catalyzed Etherification Neopentyl alcohol, Isobutylene Tertiary carbocation High selectivity for tertiary ethers. Risk of alkene polymerization.

This table provides a comparative overview of the two main synthetic pathways discussed for this compound.

Alternative Synthetic Strategies Utilizing Related Hydroxy-Propane Derivatives

While direct synthesis routes to this compound exist, alternative strategies often employ readily available hydroxy-propane derivatives as starting materials. One notable approach involves the reaction of a suitable propane-1,2-diol or propane-1,3-diol derivative. For instance, the synthesis can be conceptualized through the Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.

A plausible route could involve the selective protection of one hydroxyl group of a diol, followed by etherification of the remaining hydroxyl group, and subsequent deprotection. However, achieving high regioselectivity in such reactions can be challenging.

Another strategy could involve the ring-opening of a substituted epoxide. For example, the reaction of propylene (B89431) oxide with an appropriate propanol (B110389) in the presence of a catalyst can yield related glycol ethers. While not a direct synthesis of this compound, this methodology highlights the utility of epoxide precursors in generating complex ether-alcohol structures. The choice of catalyst, whether basic or acidic, plays a crucial role in the regioselectivity of the ring-opening reaction.

Furthermore, the synthesis of analogous structures, such as 2-methyl-1-propoxypropane, can provide insights. This compound can be synthesized via the Williamson ether synthesis using sodium 2-methylpropanoxide and propyl bromide. This underscores the principle of using a propanol-derived alkoxide as a nucleophile.

The table below summarizes potential starting materials derived from hydroxy-propane structures for the synthesis of this compound and its analogs.

Starting Material (Hydroxy-Propane Derivative)Potential Reaction TypeKey Considerations
2-Methylpropane-1,2-diolSelective protection, etherification, deprotectionRegioselectivity of protection and etherification steps
Propylene OxideCatalytic ring-opening with propanolRegioselectivity of epoxide opening (Markovnikov vs. anti-Markovnikov)
Isobutanol (2-Methylpropan-1-ol)Formation of alkoxide, reaction with a propyl halide derivativePotential for side reactions like elimination

Industrial Production Strategies and Process Engineering Considerations

The industrial-scale synthesis of ethers and related alcohols increasingly relies on advanced process engineering to optimize efficiency, yield, and purity. While specific large-scale production data for this compound is not extensively published, general principles from related industrial syntheses can be applied.

Continuous flow reactors are becoming increasingly prevalent in the chemical industry for the synthesis of various compounds, including ethers and alcohols. umontreal.carsc.org These systems offer significant advantages over traditional batch reactors, such as enhanced heat and mass transfer, improved safety, and greater consistency in product quality. researchgate.net For a reaction like the synthesis of this compound, a continuous flow setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing the formation of byproducts. The use of packed-bed reactors containing a solid catalyst is a common configuration in industrial flow chemistry.

Achieving high yields and purity is a primary objective in industrial synthesis. For ether production, this often involves optimizing the reaction conditions and employing efficient purification techniques. In the context of a Williamson-type synthesis, using a slight excess of the alkylating agent can help drive the reaction to completion, but this must be balanced with the potential for side reactions.

Post-reaction purification is critical. Distillation, often under reduced pressure, is a standard method for separating the desired product from unreacted starting materials, solvents, and byproducts. Extraction techniques may also be employed to remove impurities. For industrial-scale operations, multi-stage distillation columns are typically used to achieve the high purity levels required for commercial products.

The table below outlines key parameters that are optimized in industrial settings to ensure high-yield and high-purity production.

ParameterObjectiveTypical Industrial Approach
Stoichiometry Maximize conversion of limiting reagentUse of a slight excess of one reactant
Temperature Optimize reaction rate vs. side reactionsPrecise temperature control using advanced heating/cooling systems
Pressure Maintain liquid phase, influence reaction rateControlled pressure environment, especially in gas-liquid reactions
Catalyst Loading Maximize rate and selectivityOptimization of catalyst concentration or bed volume in flow reactors
Residence Time Ensure complete reactionControlled flow rate in continuous reactors
Purification Remove impurities to meet specificationsMulti-stage distillation, extraction, and/or chromatography

Catalysis is fundamental to many industrial chemical processes. While palladium on carbon (Pd/C) is a versatile catalyst, its primary applications are in hydrogenation and dehalogenation reactions rather than ether synthesis. For the industrial production of ethers, acid catalysts are more commonly employed.

Strong acid catalysts, such as sulfuric acid or solid acid catalysts like zeolites and ion-exchange resins, are used to facilitate the etherification between an alcohol and an alkene. academie-sciences.fr Zeolites are particularly advantageous due to their shape selectivity, thermal stability, and reusability, which are desirable attributes in industrial processes. academie-sciences.frrsc.org For reactions involving the formation of tert-butyl ethers, for instance, acid catalysts are crucial. academie-sciences.fr

In some specialized cases, base catalysts are used, particularly in Williamson-type syntheses where an alkoxide needs to be generated. The choice between a homogeneous and a heterogeneous catalyst is also a key consideration. Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture and reused, simplifying the purification process and reducing waste. academie-sciences.fr

Chemo- and Regioselective Synthesis Considerations for Complex Analogs

The synthesis of complex analogs of this compound, which may contain additional functional groups or specific stereochemistry, presents significant challenges in terms of chemo- and regioselectivity.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, when synthesizing an analog with both a hydroxyl group and another reactive moiety, such as an ester or an amide, the reaction conditions must be carefully chosen to ensure that only the desired functional group reacts. This might involve the use of protecting groups to temporarily mask the more reactive functional groups.

Regioselectivity is crucial when a molecule has multiple sites where a reaction can occur. A key example is the ring-opening of an unsymmetrical epoxide. The reaction of a substituted epoxide with a nucleophile can lead to two different regioisomers. The outcome is often dependent on the nature of the catalyst (acidic or basic) and the nucleophile. For instance, in base-catalyzed ring-opening, the nucleophile typically attacks the less sterically hindered carbon atom. In contrast, acid-catalyzed ring-opening often proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon.

The synthesis of branched "Markovnikov" alcohols, which are structurally related to the parent compound, can be achieved through the catalytic reduction of substituted epoxides. nih.gov The choice of catalyst and ligand system is critical for achieving high regioselectivity in these reactions. nih.gov

The table below highlights some of the challenges and strategies for achieving selectivity in the synthesis of complex analogs of this compound.

Selectivity ChallengeSynthetic StrategyExample
Chemoselectivity Use of protecting groupsProtecting a diol with a silyl (B83357) ether to allow selective reaction at another site.
Regioselectivity Choice of catalyst in epoxide openingUsing a base catalyst for nucleophilic attack at the less substituted carbon of an epoxide.
Stereoselectivity Use of chiral catalysts or auxiliariesEmploying a chiral ligand in a metal-catalyzed reaction to favor the formation of one enantiomer.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Propoxypropan 1 Ol

Transformations Involving the Primary Hydroxyl Functionality

The primary hydroxyl group is the most reactive site in 2-Methyl-2-propoxypropan-1-ol, participating in a variety of chemical transformations.

Reduction Pathways to Simpler Alcohols or Hydrocarbons

The primary hydroxyl group of this compound is generally unreactive towards reduction under standard conditions. However, it is important to consider the reduction of the corresponding carbonyl compounds that can be derived from it.

Aldehydes and carboxylic acids, the oxidation products of this compound, can be reduced back to the primary alcohol or even further to hydrocarbons using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to alcohols. lumenlearning.commasterorganicchemistry.com Treating either 2-methyl-2-propoxypropanal or 2-methyl-2-propoxypropanoic acid with LiAlH₄ would yield this compound. lumenlearning.comrsc.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is selective for the reduction of aldehydes and ketones to alcohols. lumenlearning.commasterorganicchemistry.com It would effectively reduce 2-methyl-2-propoxypropanal to this compound but would not react with the carboxylic acid, 2-methyl-2-propoxypropanoic acid. lumenlearning.commasterorganicchemistry.comchemguide.co.uk

Table 2: Reduction of Carbonyl Derivatives of this compound

Starting MaterialReducing AgentExpected Product
2-Methyl-2-propoxypropanalSodium Borohydride (NaBH₄)This compound
2-Methyl-2-propoxypropanalLithium Aluminum Hydride (LiAlH₄)This compound
2-Methyl-2-propoxypropanoic AcidSodium Borohydride (NaBH₄)No reaction
2-Methyl-2-propoxypropanoic AcidLithium Aluminum Hydride (LiAlH₄)This compound

Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH⁻). libretexts.org Therefore, for substitution reactions to occur, it must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester. libretexts.org

For a primary alcohol like this compound, nucleophilic substitution reactions would likely proceed via an Sₙ2 mechanism. libretexts.org However, the steric hindrance caused by the adjacent quaternary carbon atom would significantly slow down the rate of such a reaction.

Common substitution reactions involve reacting the alcohol with hydrogen halides (e.g., HBr, HCl) to form the corresponding alkyl halides. The reaction with strong acids like HBr or HCl would first protonate the hydroxyl group to form a good leaving group (water), which is then displaced by the halide ion. libretexts.org

Reactions with Halogenating Agents and Other Nucleophiles

The primary alcohol functional group in this compound is susceptible to reaction with various halogenating agents. Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the hydroxyl group into a good leaving group, facilitating nucleophilic substitution. unizin.orgscribd.com For instance, the reaction with PBr₃ proceeds via an Sₙ2 mechanism to yield 1-bromo-2-methyl-2-propoxypropane. chegg.comchegg.com Similarly, reaction with concentrated hydrohalic acids like HBr or HCl can also lead to the corresponding alkyl halides. nucleoniitjeekota.com In these acid-catalyzed reactions, the hydroxyl group is first protonated to form an alkyloxonium ion, which is a better leaving group (H₂O). khanacademy.orgmasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alcohol. masterorganicchemistry.com Given that this compound is a primary alcohol, the Sₙ2 mechanism is generally favored to avoid the formation of a highly unstable primary carbocation. jove.combyjus.com

The hydroxyl group can also be converted into a tosylate, which is an excellent leaving group, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. unizin.org This alkyl tosylate can then readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. unizin.org

It is important to note that the bulky tertiary butyl group adjacent to the primary alcohol may introduce some steric hindrance, potentially slowing down the rate of Sₙ2 reactions compared to less hindered primary alcohols.

ReagentProductMechanismReference
PBr₃1-bromo-2-methyl-2-propoxypropaneSₙ2 chegg.comchegg.com
SOCl₂1-chloro-2-methyl-2-propoxypropaneSₙ2 unizin.org
conc. HBr1-bromo-2-methyl-2-propoxypropaneSₙ2 nucleoniitjeekota.com
p-TsCl, pyridine2-methyl-2-propoxypropyl tosylate- unizin.org

Reactions and Stability of the Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). khanacademy.orgmasterorganicchemistry.comlibretexts.org The mechanism of ether cleavage is dependent on the structure of the groups attached to the ether oxygen. wikipedia.org In the case of this compound, we have a tertiary alkyl group (tert-butyl) and a primary alkyl group (2-methylpropan-1-ol moiety) attached to the ether oxygen.

The reaction initiates with the protonation of the ether oxygen by the strong acid to form an oxonium ion, making the ether a better leaving group. khanacademy.orgmasterorganicchemistry.com Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 pathway. wikipedia.org Due to the presence of the tertiary carbon, the cleavage is likely to proceed through an Sₙ1 mechanism. libretexts.org This involves the departure of the more stable tertiary carbocation (tert-butyl cation), leaving behind 2-methylpropan-1,2-diol. The tert-butyl cation is then attacked by the halide nucleophile (I⁻ or Br⁻) to form a tert-butyl halide. libretexts.org

Reaction Steps:

Protonation of the ether oxygen by HBr.

Cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and this compound.

Nucleophilic attack of the bromide ion on the tert-butyl cation to form tert-butyl bromide.

Acidic Conditions: As discussed, the ether linkage is susceptible to cleavage under strong acidic conditions, particularly with heating. masterorganicchemistry.comck12.org The presence of a tertiary alkyl group facilitates this cleavage via an Sₙ1 mechanism. libretexts.org

Basic Conditions: Ethers are generally stable and unreactive towards bases. solubilityofthings.com Therefore, the ether linkage in this compound is expected to be stable under basic conditions.

Oxidative Conditions: Ethers can undergo autoxidation in the presence of atmospheric oxygen to form unstable peroxides. libretexts.org This process can be hazardous, especially upon concentration of the peroxides during distillation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also potentially oxidize the ether. nih.gov The oxidation of ethers can lead to cleavage of the C-O bond. nih.gov However, tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. quora.com Stronger oxidation conditions that might cleave the ether could also lead to the degradation of the rest of the molecule.

ConditionStability of Ether LinkageReactivity of Alcohol
Strong Acid (e.g., HBr, HI)Unstable, cleavage occursProtonation, potential for substitution
BaseStableDeprotonation to form alkoxide
Oxidizing Agent (e.g., KMnO₄)Potentially susceptible to oxidation/cleavageResistant to oxidation

Reactivity of the Branched Carbon Skeleton

Direct alkylation or arylation at the tertiary carbon of the this compound skeleton is not a straightforward reaction. However, analogous studies on tertiary alcohols provide insights into potential synthetic strategies.

Recent advancements have shown that tertiary alcohols can undergo deoxygenative alkylation and arylation reactions through radical-based or transition-metal-catalyzed cross-coupling reactions. nih.govacs.org For instance, titanium-catalyzed dehydroxylative radical alkylation of tertiary alcohols allows for the formation of all-carbon quaternary centers. nih.govacs.org This method is highly selective for tertiary alcohols. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions have been developed for the O-arylation of tertiary alcohols with aryl halides. acs.org Another approach involves the deoxygenative arylation of alcohols, including tertiary ones, through a metallaphotoredox-enabled process. nih.gov The Suzuki-Miyaura cross-coupling, a widely used method for forming C-C bonds, has also been adapted for the deoxygenative arylation of tertiary alcohols. thieme.dethieme.de These methods often involve the activation of the alcohol, for example, by converting it into a silyl (B83357) ether, to facilitate the cross-coupling. thieme.de A dual metal-catalyzed approach exploiting the β-silicon effect has also been reported for the deoxygenative Suzuki-Miyaura arylation of a range of alcohols, including tertiary ones. nih.gov

These analogous studies suggest that while direct alkylation or arylation on the tertiary carbon of this compound is challenging, it could potentially be achieved by first converting the primary alcohol to a different functional group and then employing modern catalytic methods.

The primary alcohol in this compound itself is not prone to direct dehydration to form a stable alkene. Dehydration of primary alcohols to form alkenes typically requires harsh conditions and proceeds via an E2 mechanism. jove.combyjus.com

However, if we consider the analogous tertiary alcohol, 2-methyl-2-propanol (tert-butanol), its dehydration is a classic example of an E1 reaction that occurs under acidic conditions. jove.combyjus.comchemistrysteps.com The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. libretexts.orgperiodicchemistry.com A base then removes a proton from an adjacent carbon to form the alkene, 2-methylpropene. jove.com The dehydration of tertiary alcohols is generally much easier than that of primary or secondary alcohols due to the stability of the tertiary carbocation intermediate. libretexts.orgperiodicchemistry.com

When more than one alkene product can be formed, the reaction often follows Zaitsev's rule, which states that the more substituted alkene will be the major product. chemistrysteps.comscienceready.com.auadichemistry.comyoutube.com

General Mechanism for Dehydration of a Tertiary Alcohol:

Protonation of the hydroxyl group. chemistrysteps.com

Loss of water to form a tertiary carbocation. byjus.com

Deprotonation by a weak base (like water) to form the alkene. jove.com

While direct dehydration of this compound to a stable alkene is unlikely, under forcing acidic conditions that might cleave the ether, the resulting tertiary carbocation could potentially undergo elimination to form 2-methylpropene.

Mechanistic Studies of Key Chemical Transformations

The chemical reactivity of this compound is fundamentally dictated by its structure: a primary alcohol with a sterically demanding neopentyl-like framework. This unique arrangement, featuring a quaternary carbon atom adjacent to the primary hydroxyl group, leads to distinctive mechanistic pathways that deviate from those of simpler primary alcohols.

Elucidation of Reaction Mechanisms (e.g., SN1, SN2, E1, E2 Analogies)

The mechanistic behavior of this compound is best understood by analogy with its close structural relative, neopentyl alcohol. While it is a primary alcohol, its reactivity profile does not align with typical primary substrates due to profound steric hindrance.

Substitution Reactions (SN1 and SN2 Analogies)

Nucleophilic substitution reactions at a primary carbon center typically proceed via the SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). However, in the case of this compound, the bulky tert-butyl-like structure, with a quaternary carbon bonded to the CH₂OH group, effectively shields the electrophilic carbon from backside attack. This severe steric hindrance raises the energy of the SN2 transition state dramatically, making this pathway kinetically unfavorable and extremely slow. Studies on the analogous neopentyl bromide show it reacts approximately 100,000 times slower than ethyl bromide under SN2 conditions.

Consequently, under conditions that favor substitution (e.g., treatment with concentrated HBr), this compound is expected to follow an SN1 (unimolecular nucleophilic substitution) -like mechanism, which is unusual for a primary alcohol. The process involves several steps:

Protonation of the hydroxyl group by a strong acid to form a good leaving group, water.

Departure of the leaving group to form a highly unstable primary carbocation.

A rapid 1,2-methyl shift, a type of carbocation rearrangement, to transform the unstable primary carbocation into a much more stable tertiary carbocation.

Attack of the nucleophile (e.g., bromide ion) on the tertiary carbocation to yield the final, rearranged product.

This rearrangement is a hallmark of reactions involving neopentyl-type systems under SN1 conditions.

Elimination Reactions (E1 and E2 Analogies)

The E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement between a β-hydrogen and the leaving group, is not a viable pathway for this compound. The molecule lacks hydrogen atoms on the adjacent quaternary carbon (the β-position), making this mechanism impossible.

Elimination reactions, therefore, are expected to proceed via an E1 (unimolecular elimination) mechanism, which shares the same initial steps and carbocation intermediate as the SN1 reaction. Following the formation of the rearranged tertiary carbocation, the loss of an adjacent proton (from one of the methyl groups or the methylene (B1212753) of the propoxy group) would lead to the formation of an alkene. The E1 pathway competes with the SN1 pathway, with the product distribution often depending on the reaction conditions and the nature of the nucleophile/base.

Reaction TypeMechanistic StepsSubstrate Suitability for this compoundKey Characteristics
SN2 Single concerted step (backside attack)Highly disfavoredBlocked by severe steric hindrance from the quaternary α-carbon.
SN1 Multi-step via carbocation intermediateFavored (with rearrangement)Proceeds via a rearranged, stable tertiary carbocation.
E2 Single concerted step (anti-periplanar H)Not possibleNo β-hydrogens are available for abstraction.
E1 Multi-step via carbocation intermediatePossible (competes with SN1)Proceeds via the same rearranged carbocation as the SN1 pathway.

Influence of Steric Hindrance and Electronic Effects on Reactivity

The reactivity of this compound is a classic example of steric effects dominating over electronic effects.

Steric Hindrance

The primary determinant of the compound's reactivity is the immense steric bulk surrounding the primary alcohol functional group. The central quaternary carbon is bonded to two methyl groups, a propoxy group, and the hydroxymethyl group. This arrangement creates a sterically shielded environment at the primary carbon, which is the site of reaction for substitutions and eliminations. This "neopentyl" structure is notorious in organic chemistry for its dramatic impact on reaction rates.

The key consequences of this steric hindrance are:

Inhibition of SN2 Reactions: As discussed, the steric crowding prevents the necessary backside approach of a nucleophile, effectively shutting down the SN2 pathway.

Promotion of Rearrangements: Because direct substitution is blocked, reactions that can proceed through a carbocation intermediate (SN1/E1) become the default, leading to skeletal rearrangements to form more stable intermediates.

SubstrateRelative Rate of SN2 ReactionReason for Rate Difference
Ethyl Bromide1Minimal steric hindrance.
Propyl Bromide0.4Slight increase in steric hindrance.
Isobutyl Bromide0.03Increased steric hindrance at the β-carbon.
Neopent

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 Propoxypropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. For 2-Methyl-2-propoxypropan-1-ol, several distinct proton signals are expected. The chemical shift (δ), integration, and splitting pattern of each signal are key to assigning the proton environments.

Based on the structure of this compound, the following proton signals can be predicted:

A triplet corresponding to the terminal methyl protons of the propoxy group.

A sextet for the methylene (B1212753) protons adjacent to the terminal methyl group in the propoxy chain.

A triplet for the methylene protons attached to the ether oxygen.

A singlet for the two equivalent methyl groups attached to the quaternary carbon.

A singlet for the methylene protons of the primary alcohol group.

A broad singlet for the hydroxyl proton, which can exchange with deuterated solvents.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂-OH~3.4Singlet2H
-O-CH₂-CH₂-CH₃~3.2Triplet2H
-C(CH₃)₂-~1.1Singlet6H
-O-CH₂-CH₂-CH₃~1.5Sextet2H
-O-CH₂-CH₂-CH₃~0.9Triplet3H
-OHVariableBroad Singlet1H

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., methyl, methylene, quaternary). In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The predicted ¹³C NMR spectrum would likely show signals for:

The terminal methyl carbon of the propoxy group.

The central methylene carbon of the propoxy group.

The methylene carbon of the propoxy group attached to the ether oxygen.

The two equivalent methyl carbons attached to the quaternary carbon.

The quaternary carbon atom.

The methylene carbon of the primary alcohol group.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
-C H₂-OH~70
-C (CH₃)₂-~75
-O-C H₂-CH₂-CH₃~65
-C(C H₃)₂-~25
-O-CH₂-C H₂-CH₃~23
-O-CH₂-CH₂-C H₃~11

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, confirming the proton-proton coupling network within the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and ether functional groups.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

Strong absorption bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the alkyl groups.

A strong C-O stretching vibration for the primary alcohol would be expected around 1050 cm⁻¹.

Another strong C-O stretching band for the ether linkage would likely appear in the 1150-1085 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3600-3200Strong, Broad
C-H Stretch (Alkyl)3000-2850Strong
C-O Stretch (Ether)1150-1085Strong
C-O Stretch (Primary Alcohol)~1050Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. When the molecule is ionized, it forms a molecular ion which can then break down into smaller, characteristic fragment ions.

High-resolution mass spectrometry provides the precise molecular mass of a compound, which is crucial for confirming its elemental composition. For this compound, the exact mass is a key identifier.

PropertyValue
Molecular FormulaC7H16O2
Exact Mass132.11503 g/mol

This interactive table provides the fundamental mass spectrometry data for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a sample before they are introduced to the mass spectrometer for identification. This is particularly useful for assessing the purity of this compound and identifying any potential impurities or related substances.

Key fragmentation patterns for alcohols often involve the loss of an alkyl group or a water molecule. libretexts.org In the case of this compound, one would anticipate fragments corresponding to the loss of a propyl group, a methyl group, or a water molecule. The most stable fragments will typically produce the most abundant peaks in the mass spectrum. docbrown.info

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This data is used to validate the empirical formula and confirm the purity of a sample of this compound. The theoretical elemental composition can be calculated from its molecular formula, C7H16O2.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07763.59%
HydrogenH1.0081616.12812.20%
OxygenO15.999231.99824.21%
Total 132.203 100.00%

This interactive table shows the theoretical elemental composition of this compound.

Advanced Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the detection and profiling of any impurities.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. sielc.com This would typically involve a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A potential HPLC method for the analysis of this compound could employ a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.com Detection could be achieved using a refractive index detector (RID) or by derivatizing the alcohol to a UV-active compound for detection with a UV detector.

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. Both HPLC and GC-MS are powerful tools for this purpose. These techniques can separate impurities from the main compound and provide information for their identification and quantification.

For this compound, potential impurities could include starting materials, by-products from the synthesis, or degradation products. A validated HPLC or GC-MS method can be used to quantify these impurities, ensuring the quality and purity of the final product. The integration of the peak areas in the chromatogram allows for the determination of the relative amounts of the main compound and its impurities.

Theoretical and Computational Studies on 2 Methyl 2 Propoxypropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 2-methyl-2-propoxypropan-1-ol at the atomic level. These computational methods provide insights into the molecule's electronic structure, geometry, and energy, which are fundamental to understanding its behavior and reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of organic compounds like this compound. DFT methods are favored for their balance of computational cost and accuracy in predicting a range of properties. youtube.com

DFT calculations can be employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties such as molecular electrostatic potential and frontier molecular orbitals. researchgate.net For instance, a stable conformer of a related tert-butyl compound was found to be significantly more prevalent (98.28%) than its unstable counterpart (1.72%) through DFT calculations. researchgate.net The selection of the functional and basis set is crucial for the accuracy of DFT calculations. youtube.com For example, the B3LYP functional paired with a 6-311G(2d,p) basis set has been successfully used to determine the optimized molecular structure of similar compounds, showing good agreement with experimental X-ray diffraction data. researchgate.net

Modern DFT studies often incorporate dispersion corrections to better account for non-covalent interactions, which are significant in systems with alkyl chains. researchgate.net The choice of basis set can also be refined, with options like minimally augmented (maug) basis sets offering computational savings without significant loss of accuracy for certain properties compared to fully augmented (aug) basis sets. acs.org

Table: Example of DFT Calculation Parameters for a Related Compound

ParameterValueSource
Functional B3LYP researchgate.net
Basis Set 6-311G(2d,p) researchgate.net
Software Gaussian aip.org
Task Geometry Optimization researchgate.net

This table is illustrative and shows parameters used for a similar molecule. Specific calculations on this compound would require dedicated parameterization.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. caltech.edu These methods are instrumental in performing accurate geometry optimizations and calculating the potential energy surface of molecules like this compound. arxiv.orgyoutube.com

Geometry optimization is a fundamental process that seeks to find the atomic coordinates corresponding to the minimum energy of a molecule. arxiv.org Ab initio calculations can predict molecular geometries that are often in excellent agreement with experimental results. caltech.edu For flexible molecules, a common workflow involves an initial conformational search using a less computationally expensive method, followed by geometry re-optimization at a higher level of theory, such as DFT or Møller–Plesset perturbation theory (MP2). mdpi.comnih.gov

Energy calculations using ab initio methods can determine the relative energies of different conformers and the energy barriers for conformational changes. mdpi.com For complex molecules, a multi-step approach that combines different levels of theory can be efficient. For example, geometry optimization might be performed with a smaller basis set, followed by a single-point energy calculation with a larger, more accurate basis set to refine the energy. mdpi.com

Basis Set Selection and Basis Set Superposition Error (BSSE) Correction in Interaction Energies

The choice of a basis set is a critical aspect of quantum chemical calculations, as it directly impacts the accuracy and computational cost. irdg.org A basis set is a set of mathematical functions used to build molecular orbitals. acs.org Larger basis sets provide a more flexible description of the electron distribution but come with a higher computational demand. irdg.org For molecules containing ether and alcohol functionalities, basis sets that include diffuse functions (e.g., aug-cc-pVDZ) are often necessary to accurately describe non-covalent interactions and the lone pairs on oxygen atoms. acs.orgaip.org

When calculating the interaction energy between molecules, a phenomenon known as Basis Set Superposition Error (BSSE) can arise. wikipedia.org BSSE is an artificial stabilization of a molecular complex that occurs because each molecule in the complex "borrows" basis functions from its partner, effectively using a larger and better basis set than the isolated molecules. wikipedia.orguni-muenchen.de This leads to an overestimation of the interaction energy. q-chem.com

The most common method to correct for BSSE is the counterpoise correction proposed by Boys and Bernardi. wikipedia.orgq-chem.com In this method, the energies of the individual monomers are calculated using the full basis set of the dimer, including "ghost orbitals" (basis functions without electrons or a nucleus) at the positions of the atoms of the other monomer. wikipedia.orguni-muenchen.de This ensures that the monomer and dimer energies are calculated with a comparable level of basis set quality, thus providing a more accurate interaction energy. uni-muenchen.de The BSSE-corrected interaction energy is typically smaller in magnitude than the uncorrected value. uni-muenchen.de

Table: Common Basis Sets Used in Computational Chemistry

Basis Set FamilyDescriptionCommon Use Cases
Pople Style (e.g., 6-31G(d))Split-valence basis sets, computationally efficient.Initial geometry optimizations, calculations on large systems.
Correlation-Consistent (e.g., cc-pVTZ)Systematically improvable towards the complete basis set limit.High-accuracy energy and property calculations.
Augmented (e.g., aug-cc-pVTZ)Includes diffuse functions to better describe anions and weak interactions.Calculations involving non-covalent interactions, excited states.

This table provides a general overview of basis set types.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed insights into conformational changes and intermolecular interactions that are often inaccessible through experimental means alone.

Solvent Interaction Studies in Diverse Media (e.g., Aqueous Solutions of Analogues)

The behavior of this compound in different solvent environments can be effectively studied using molecular dynamics simulations. By simulating the molecule in various media, such as aqueous solutions of its analogues, researchers can understand how solvent molecules influence its conformation and interactions. For instance, studies on similar alcohol-water mixtures have revealed phenomena of molecular clustering and segregation, which affect the macroscopic properties of the solution. aip.org

The refractive index of mixtures containing amphiphilic molecules like 1-propoxypropan-2-ol in water has been shown to correlate with the excess molar volume, indicating specific molecular arrangements. aip.orgresearchgate.net MD simulations can elucidate the nature of these arrangements, such as the formation of clathrate-like structures or segregated domains of alcohol and water molecules. aip.org These simulations can also provide information on the dynamics of solvent exchange around the solute molecule.

Analysis of Hydrogen Bonding Networks and Molecular Aggregation Phenomena

This compound, possessing both a hydroxyl group (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor), is capable of forming complex hydrogen bonding networks. mdpi.com Molecular dynamics simulations are particularly well-suited to analyze the structure and dynamics of these networks.

Simulations can quantify the different types of hydrogen bonds present, such as those between two hydroxyl groups (OH-OH) and between a hydroxyl group and an ether oxygen (OH-OE). mdpi.com Studies on related ether alcohols have shown that intermolecular OH-OH hydrogen bonds are generally stronger than OH-OE bonds. mdpi.comsemanticscholar.org Furthermore, the position of the ether group within the alkyl chain can influence the propensity for intramolecular hydrogen bonding. mdpi.comsemanticscholar.org

MD simulations also allow for the investigation of molecular aggregation. oup.com In pure or concentrated solutions, alcohol molecules are known to form clusters and extended networks through hydrogen bonding. researchgate.net The size and structure of these aggregates can be characterized through simulation analysis. For example, in some isomers of octanol, the location of the hydroxyl group influences whether the molecules form extended networks or smaller, ring-like clusters. researchgate.net The presence of bulky groups, such as the tert-butyl group in this compound, would likely have a significant impact on the resulting hydrogen-bonded structures, a hypothesis that can be directly tested and visualized through molecular dynamics.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). paint.orgmdpi.com These models are fundamental in predictive chemistry, allowing for the estimation of a compound's characteristics without the need for empirical measurement. paint.org The core principle is that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. mdpi.com

The development of a QSAR/QSPR model involves several key steps, starting with the selection of a dataset of molecules with known activities or properties. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then employed to create a predictive equation. paint.orgresearchgate.netscirp.org

While specific QSAR/QSPR models developed exclusively for this compound are not prominent in public literature, it can be included as part of a larger dataset of volatile organic compounds (VOCs) or glycol ethers to predict various properties. paint.orgumweltbundesamt.de For instance, a model could predict its vapor pressure, boiling point, or its response factor in a gas chromatography analysis. paint.orgresearchgate.net A hypothetical model for predicting a property like the octanol-water partition coefficient (log KOW), a measure of lipophilicity, could take a form similar to the MLR equation below:

log KOW = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ)

Where c represents coefficients determined by the regression analysis, and D represents the values of specific molecular descriptors. researchgate.net The model's predictive power is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. scirp.org

The predictive accuracy of any QSAR/QSPR model is critically dependent on the molecular descriptors used. mdpi.com These numerical values are calculated from the chemical structure and are designed to encode constitutional, topological, geometric, or electronic features. researchgate.net Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are a primary source for generating sophisticated electronic descriptors. scirp.org

For this compound, its molecular structure would first be optimized to find its lowest energy conformation. From this optimized structure, a wide array of descriptors can be calculated. These descriptors provide quantitative insights into the molecule's characteristics, which are then used to build the predictive models.

Table 1: Examples of Molecular Descriptors Potentially Calculated for this compound

Descriptor ClassDescriptor ExampleDescriptionPotential Influence on Properties
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Influences volatility, boiling point.
Topological Wiener IndexA distance-based index reflecting molecular branching.Correlates with boiling point, viscosity.
Geometric Molecular Surface AreaThe total surface area of the molecule.Affects solubility and transport properties.
Quantum-Chemical Dipole Moment (µ)A measure of the overall polarity of the molecule.Influences intermolecular forces and solubility in polar solvents.
Quantum-Chemical HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Indicates susceptibility to electrophilic attack.
Quantum-Chemical LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Indicates susceptibility to nucleophilic attack.
Quantum-Chemical Chemical Potential (μ)A measure of the molecule's tendency to escape a phase; related to electronegativity. scirp.orgGoverns chemical reactivity. scirp.org
Quantum-Chemical Polarizability (α)The ability of the electron cloud to be distorted by an external electric field. scirp.orgInfluences intermolecular dispersion forces. scirp.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational quantum chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify and characterize the structures and energies of reactants, products, intermediates, and, crucially, transition states. rsc.org This provides a molecule-by-molecule picture of how a transformation occurs. Methods such as Density Functional Theory (DFT) are frequently used to optimize the geometries of these structures and predict activation energies.

A plausible reaction for this compound that could be studied computationally is its atmospheric oxidation initiated by a hydroxyl (•OH) radical, a key process for volatile organic compounds. sigmaaldrich.com The reaction would likely proceed via hydrogen abstraction from one of the C-H bonds or the O-H bond.

To elucidate the mechanism, computational chemists map the energy profile of the reaction pathway. This involves calculating the relative energies of the reactants, the transition state (the energetic peak), and the products. rsc.org The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For the hydrogen abstraction from this compound by an •OH radical, calculations would be performed to find the transition state for the removal of a hydrogen atom from each unique position. The position with the lowest activation energy will represent the most favorable reaction channel. Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. rsc.org

Once the activation energy is known, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST). This information is vital for atmospheric chemistry models and for understanding the compound's environmental persistence.

Table 2: Hypothetical Calculated Energies for the Reaction of this compound with •OH Radical

SpeciesDescriptionMethodRelative Energy (kcal/mol)
RReactants (C₇H₁₆O₂ + •OH)DFT (B3LYP/6-31G(d))0.00
TS1Transition State (H-abstraction from -CH₂OH)DFT (B3LYP/6-31G(d))+3.5
P1Products (•CH(OH)C(CH₃)₂O(CH₂)₂CH₃ + H₂O)DFT (B3LYP/6-31G(d))-25.0
Activation Energy (Ea) Energy(TS1) - Energy(R) Calculated +3.5

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for validated figures.

This energy profile indicates that the reaction is thermodynamically favorable (exothermic) and has a relatively low activation barrier, suggesting it would proceed at a significant rate in the presence of hydroxyl radicals.

Applications of 2 Methyl 2 Propoxypropan 1 Ol in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The structural characteristics of 2-Methyl-2-propoxypropan-1-ol make it a versatile intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature allows for selective reactions at either the hydroxyl or the ether moiety, providing a pathway to diverse chemical structures.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a foundational element in the construction of more intricate molecular frameworks. Its branched structure is particularly useful in multi-step synthetic sequences where specific steric and electronic properties are required. For instance, it can be a precursor in the synthesis of complex ethers, where the existing ether linkage provides a stable scaffold while the primary alcohol is modified or extended. The compound's utility is also seen in the preparation of molecules with potential medicinal applications, where its structure can be incorporated to influence the final product's biological activity.

Building Block for Novel Ether and Alcohol Derivatives

The presence of both an ether and an alcohol functional group allows for the creation of a wide array of derivatives. The primary alcohol can undergo typical reactions such as oxidation to form aldehydes or carboxylic acids, or esterification to produce various esters. Simultaneously, the tertiary butyl group attached to the ether oxygen provides steric hindrance, which can influence the regioselectivity of subsequent reactions. This makes it a valuable building block for creating novel di-ethers, poly-ethers, or other functionally complex molecules. acs.org

Integration into Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the strategic incorporation of building blocks is crucial for efficiency and yield. This compound can be effectively integrated into complex synthetic pathways. youtube.com Its structure can be a key component in retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available precursors. youtube.com The compound's bifunctionality allows for sequential or orthogonal protection and reaction strategies, enabling the controlled construction of complex target molecules.

Utility as a Reaction Solvent in Diverse Organic Transformations

Beyond its role as a synthetic building block, this compound and structurally similar ether-alcohols exhibit properties that make them useful as reaction solvents. Their ability to dissolve a range of organic compounds and their participation in reaction mechanisms can significantly impact the outcome of a chemical transformation.

Influence on Reaction Kinetics and Selectivity

The choice of solvent can have a profound effect on the kinetics and selectivity of a reaction. The structure of this compound can lead to specific solvent-reactant interactions. For example, in reactions involving metal catalysts, the ether oxygen can coordinate with the metal center, potentially influencing the catalyst's activity and the stereoselectivity of the reaction. Research on similar ether-alcohols has shown that their polarity and steric bulk can affect the reaction rates and the equilibrium position of etherification reactions. researchgate.netacs.org The presence of the bulky tert-butoxy (B1229062) group can create a unique steric environment around a reacting species, potentially leading to higher selectivity for a particular product isomer.

Reaction Type Solvent Role of this compound (or similar ether-alcohols) Effect on Reaction
Nucleophilic Substitution (SN1) Polar protic solventStabilizes carbocation intermediate, potentially increasing reaction rate. bingol.edu.trweebly.com
Nucleophilic Substitution (SN2) Polar protic solventSolvates nucleophile, potentially decreasing its reactivity and the reaction rate. weebly.com
Elimination (E1) Polar protic solventStabilizes carbocation intermediate, favoring the E1 pathway. libretexts.org
Elimination (E2) Polar protic solventCan act as a base or solvate the base, influencing the reaction rate and selectivity. libretexts.org
Etherification Reaction mediumCan influence reaction equilibrium and rates based on polarity and steric factors. researchgate.net

Research in Specialty Chemical and Advanced Materials Development

Investigations into the role of this compound in the development of specialty chemicals and advanced materials are emerging, with a focus on its unique structural features, which include a sterically hindered tertiary ether linkage and a primary hydroxyl group.

Studies on its Role in Functional Material Synthesis (e.g., Hydrogel formation through derivatives)

There is currently a lack of published research on the specific use of this compound or its derivatives in the synthesis of functional materials such as hydrogels. The synthesis of hydrogels often involves the polymerization and cross-linking of monomers with specific functional groups. For instance, a related compound, 2-Methyl-2-propen-1-ol, which contains a polymerizable alkene group, has been investigated for hydrogel formation. sigmaaldrich.com However, for this compound to be used in hydrogel synthesis, it would likely need to be chemically modified to introduce a polymerizable group.

Investigations in Model Biological Systems for Chemical Insights

The amphiphilic nature of this compound, possessing both a hydrophobic ether portion and a hydrophilic alcohol moiety, makes it a compound of interest for studying interactions within model biological systems.

Studies on Membrane Permeability Models and Fluidity Alteration (focus on chemical interaction)

Direct experimental studies on the interaction of this compound with membrane permeability models and its effect on fluidity alteration are not extensively documented. However, the behavior of related molecules provides insights into the potential chemical interactions. Generally, ethers are known to influence the properties of cellular membranes. Research on various alcohols has shown that they can insert into lipid bilayers, with the hydroxyl group positioned near the aqueous interface and the hydrophobic alkyl chain extending into the core of the bilayer. nih.gov This insertion can disrupt the packing of lipid acyl chains, leading to changes in membrane fluidity and permeability. nih.govresearchgate.net The specific impact of this compound would depend on the balance of its hydrophobic and hydrophilic parts and its particular steric profile.

Interactive Table: General Effects of Alcohols on Lipid Bilayer Properties

PropertyGeneral Effect of Short-Chain AlcoholsPotential Implication for this compound
Area per Lipid Increase researchgate.netMay increase membrane surface area
Bilayer Thickness Decrease researchgate.netMay lead to a thinner membrane
Lipid Chain Order Decrease (more fluid) researchgate.netCould increase membrane fluidity
Permeability Increase nih.govresearchgate.netMay enhance the passage of small molecules across the membrane

Enzyme-Substrate Interaction Studies in Chemical Biology

The application of this compound in enzyme-substrate interaction studies is an area with some pertinent research on related compounds. A structural isomer, 2-Methyl-3-propoxy-propan-1-ol, has been noted for its use in studying enzyme-catalyzed reactions involving alcohols. Furthermore, more complex ether alcohols, such as 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, have been shown to act as effective co-solvents in enzymatic assays. These compounds can enhance the solubility of hydrophobic substrates, leading to an increase in reaction rates. This suggests that this compound, with its similar amphiphilic character, could potentially be used as a tool in chemical biology to facilitate the study of enzymes with poorly water-soluble substrates.

Interactive Table: Research Findings on Related Compounds in Enzymatic Studies

CompoundApplication/FindingReference
2-Methyl-3-propoxy-propan-1-olUsed in the study of enzyme-catalyzed reactions involving alcohols.
2-Propanol, 1-(1-methyl-2-propoxyethoxy)-Acts as a co-solvent in enzymatic assays to enhance the solubility of hydrophobic substrates and increase reaction rates.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Propoxypropan 1 Ol

Development of Sustainable and Green Synthesis Routes for Improved Environmental Profiles

Current synthetic strategies for structurally similar ethers and alcohols often rely on traditional methods that may not align with modern principles of green chemistry. Future research should prioritize the development of sustainable and environmentally benign routes to 2-Methyl-2-propoxypropan-1-ol.

Current and Inferred Synthetic Methods:

Future Green Approaches:

The development of greener synthetic pathways is paramount. Research could focus on:

Catalytic Routes: Exploring solid acid catalysts or zeolites for the direct etherification of propanol (B110389) and a suitable C4 building block could offer a recyclable and less corrosive alternative to mineral acids.

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials, such as bio-propanol and isobutanol derivatives, would significantly improve its environmental profile. researchgate.net The use of renewable resources is a cornerstone of sustainable chemistry.

Alternative Solvents and Energy Sources: The use of greener solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids could reduce the environmental impact of the synthesis. researchgate.netresearchgate.net Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption.

A comparative table of potential synthetic routes is presented below.

Synthesis RoutePrecursorsCatalyst/ReagentsPotential AdvantagesPotential Challenges
Williamson Ether Synthesis 2-methyl-1-propanol, Propyl halideStrong base (e.g., NaH)Well-established, good for specific linkagesUse of stoichiometric strong base, formation of salt waste
Acid-Catalyzed Etherification Propanol, Isobutylene (B52900) oxideStrong acid (e.g., H₂SO₄)Potentially atom-economicalRisk of side reactions (elimination, rearrangement), harsh conditions
Green Catalytic Etherification Propanol, Isobutylene oxideSolid acid catalyst (e.g., Zeolite)Catalyst recyclability, milder conditionsCatalyst deactivation, lower yields
Bio-based Synthesis Bio-propanol, Bio-isobutanol derivativesBiocatalysts/Chemo-catalytic conversionRenewable feedstock, potentially milder conditionsMulti-step process, catalyst development needed

Exploration of Novel Catalytic Applications for the Compound Itself or Its Derivatives

The bifunctional nature of this compound, possessing both a Lewis basic ether oxygen and a nucleophilic/protic alcohol group, makes it and its derivatives interesting candidates for catalytic applications.

Potential as a Catalyst or Ligand:

Phase-Transfer Catalysis: The amphiphilic character of this compound could be exploited in phase-transfer catalysis, facilitating reactions between immiscible reactants.

Ligand in Homogeneous Catalysis: The hydroxyl group can be functionalized to create novel ligands for transition metal catalysis. For example, phosphine (B1218219) or amine functionalities could be introduced to create bidentate or hemilabile ligands. The sterically hindered tertiary ether group could influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique selectivity in catalytic transformations.

Organocatalysis: The alcohol moiety could participate in hydrogen bonding catalysis, activating electrophiles in various organic reactions.

Catalytic Activity of Derivatives:

Derivatives of this compound could be designed as catalysts. For example, esterification or etherification of the primary alcohol could lead to new molecules with tailored properties. Research into the catalytic activity of such derivatives in reactions like aldol (B89426) condensations, Michael additions, or polymerization reactions could be a fruitful area of investigation. acs.org

Advanced Spectroscopic and Structural Dynamics Studies (e.g., Time-Resolved Techniques)

A detailed understanding of the molecular structure and dynamics of this compound is crucial for predicting its properties and reactivity. While basic spectroscopic data can be predicted, advanced studies are needed for a comprehensive characterization.

Predicted Spectroscopic Features:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the propyl and the isobutyl-like fragments. The protons on the carbon adjacent to the ether oxygen would be shifted downfield (around 3.4-4.5 ppm), as would the protons of the CH₂OH group. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic shifts for the carbons bonded to the ether and alcohol oxygen atoms, typically in the range of 50-80 ppm. pressbooks.pub

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding, and C-O stretching vibrations in the 1050-1150 cm⁻¹ region. pressbooks.pubdocbrown.info

Future Advanced Studies:

To gain deeper insights, future research should employ advanced spectroscopic techniques:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) or transient absorption spectroscopy could be used to study the dynamics of hydrogen bonding, solvent-solute interactions, and the behavior of the molecule in its excited state. acs.orgethz.ch This would be particularly interesting for understanding its role in photochemical or photophysical processes.

Multidimensional NMR: Advanced NMR techniques (e.g., COSY, HSQC, HMBC) would be essential to unambiguously assign all proton and carbon signals and to determine through-bond and through-space correlations, confirming the connectivity and conformation of the molecule.

Computational Modeling: Density Functional Theory (DFT) calculations could complement experimental data by predicting spectroscopic properties, conformational preferences, and electronic structure.

Integration into Supramolecular Chemistry and Self-Assembly Research

The amphiphilic nature of this compound, with its hydrophilic alcohol head and a more hydrophobic ether-containing tail, makes it a compelling candidate for studies in supramolecular chemistry and self-assembly.

Potential Supramolecular Behavior:

Micelle and Vesicle Formation: In aqueous solutions, it is conceivable that this compound could self-assemble into micelles or vesicles. The critical micelle concentration (CMC) and the morphology of the aggregates would depend on factors like concentration and temperature.

Host-Guest Chemistry: The ether oxygen can act as a hydrogen bond acceptor, potentially allowing the molecule to act as a host for suitable guest molecules.

Formation of Liquid Crystals: Derivatives with long alkyl chains attached to the alcohol group could exhibit liquid crystalline properties, with the potential for creating novel materials with ordered structures.

Research in this area would involve studying the self-assembly behavior using techniques like light scattering, microscopy, and tensiometry. The ability to form ordered structures could lead to applications in areas such as controlled release and templating for nanomaterial synthesis.

Role in Advanced Chemical Biology Probes (Methodological Focus, excluding clinical applications)

The primary alcohol group in this compound serves as a versatile handle for the development of advanced chemical biology probes. acs.org This functional group can be readily modified to attach reporter groups, affinity tags, or cross-linking agents.

Methodological Approaches:

Probe Synthesis: The hydroxyl group can be converted to other functional groups, such as azides or alkynes, for use in "click chemistry" to attach fluorophores or biotin (B1667282) tags. acs.org This would enable the tracking and isolation of biomolecules that interact with the probe.

Photoaffinity Labeling: The core structure of this compound could be incorporated into photoaffinity probes. By attaching a photoreactive group (e.g., a diazirine or benzophenone), the probe could be used to covalently label interacting proteins upon photoactivation, helping to identify binding partners in complex biological systems. mdpi.com

DNA-Encoded Libraries: The compound could be incorporated as a building block in the synthesis of DNA-encoded libraries (DELs). acs.org The structural diversity introduced by the tertiary ether and the primary alcohol could lead to the discovery of novel ligands for protein targets.

The development of such probes would be a methodological advancement, providing new tools for chemical biologists to investigate cellular processes without a direct clinical application focus. The steric bulk of the tertiary propoxy group could also be used to probe the steric constraints of enzyme active sites or receptor binding pockets.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-2-propoxypropan-1-ol with high yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or catalytic etherification. For example, reacting 2-methyl-2-propanol with propyl bromide under basic conditions (e.g., NaOH in ethanol) may yield the target compound. Alternatively, palladium-catalyzed coupling of propanol derivatives with propyl halides could enhance selectivity . Key parameters include temperature control (40–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 alcohol-to-alkylating agent). Purification via fractional distillation or silica gel chromatography is recommended to isolate high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR can confirm the presence of the propoxy group (δ 1.0–1.5 ppm for CH3_3, δ 3.3–3.7 ppm for OCH2_2) and hydroxyl proton (broad peak at δ 1.5–2.5 ppm). 13^{13}C NMR identifies quaternary carbons (e.g., C-O at δ 70–80 ppm) .
  • IR Spectroscopy : Key bands include O-H stretching (3200–3600 cm1^{-1}), C-O-C asymmetric stretching (1100–1250 cm1^{-1}), and C-H bending for methyl groups (1375–1475 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 133.19) and fragmentation patterns .

Q. What factors influence the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability is affected by:
  • Oxidative Degradation : Exposure to air or light may oxidize the hydroxyl group; use inert atmospheres (N2_2) and amber glassware .
  • pH Sensitivity : Acidic conditions can protonate the ether oxygen, leading to hydrolysis. Neutral or mildly basic buffers are preferred for aqueous studies .
  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in sealed containers .

Advanced Research Questions

Q. What role does this compound play in the design of novel pharmaceutical intermediates?

  • Methodological Answer : The compound’s ether and alcohol functionalities make it a versatile precursor for prodrugs or solubility enhancers. For example:
  • Prodrug Synthesis : Coupling with carboxylic acids (e.g., NSAIDs) via esterification improves bioavailability .
  • Chiral Resolutions : Its stereochemistry (if applicable) can be exploited for enantioselective synthesis using lipases or chiral catalysts .
  • Biological Probes : Derivatives may act as fluorescent tags or enzyme inhibitors; in vitro assays (e.g., enzyme kinetics) are critical for validation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to determine bond dissociation energies (e.g., O-H, C-O) and identify reactive sites .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd nanoparticles) to predict regioselectivity in cross-coupling reactions .
  • Docking Studies : Evaluate binding affinities with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bonding and hydrophobic interactions .

Q. What experimental strategies resolve contradictions in the reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Use IC50_{50}/EC50_{50} assays to establish activity thresholds and compare with literature values .
  • Metabolic Profiling : LC-MS/MS can identify metabolites that may contribute to off-target effects .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.